molecular formula C14H20N4O2 B6753783 N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No.: B6753783
M. Wt: 276.33 g/mol
InChI Key: LGDPDVDJJLRDDG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a dimethyl group and a 4-methylpyridine-3-carbonyl group

Properties

IUPAC Name

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-11-4-5-15-10-12(11)13(19)17-6-8-18(9-7-17)14(20)16(2)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDPDVDJJLRDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide typically involves the reaction of piperazine with 4-methylpyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with dimethylamine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpiperazine: A simpler analogue with similar structural features but lacking the pyridine moiety.

    4-methylpyridine-3-carboxamide: Contains the pyridine moiety but lacks the piperazine ring.

Uniqueness

N,N-dimethyl-4-(4-methylpyridine-3-carbonyl)piperazine-1-carboxamide is unique due to the combination of the piperazine ring and the pyridine moiety, which imparts distinct chemical and biological properties

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